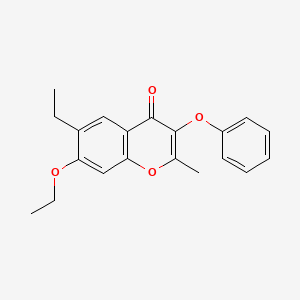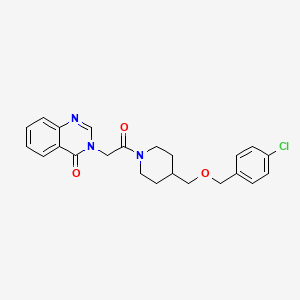![molecular formula C14H13ClN2O2 B2959951 2-[(2-Chlorophenyl)methoxy]benzohydrazide CAS No. 379255-59-1](/img/structure/B2959951.png)
2-[(2-Chlorophenyl)methoxy]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(2-Chlorophenyl)methoxy]benzohydrazide” is a chemical compound with the CAS Number: 379255-59-1 . It has a molecular weight of 276.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[(2-chlorobenzyl)oxy]benzohydrazide . The InChI code is 1S/C14H13ClN2O2/c15-12-7-3-1-5-10(12)9-19-13-8-4-2-6-11(13)14(18)17-16/h1-8H,9,16H2,(H,17,18) .Physical And Chemical Properties Analysis
The compound has a melting point of 106-107 degrees Celsius . It is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
2-[(2-Chlorophenyl)methoxy]benzohydrazide has been synthesized and analyzed in various studies, focusing on its chemical properties and potential as a precursor for more complex compounds. For example, the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide highlighted its role in generating compounds with significant biological activities, including lipase and α-glucosidase inhibition (Bekircan, Ülker, & Menteşe, 2015). This research underscores the potential of 2-[(2-Chlorophenyl)methoxy]benzohydrazide derivatives in the development of therapeutic agents targeting metabolic disorders.
Antimicrobial Activity
The antimicrobial properties of compounds derived from 2-[(2-Chlorophenyl)methoxy]benzohydrazide have been a focal point of research, indicating its potential application in combating microbial infections. A study on the synthesis and antimicrobial activity of new pyridine derivatives, including those derived from benzohydrazide, demonstrated variable and modest activity against various bacterial and fungal strains, suggesting its utility in the synthesis of antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Environmental Stability and Degradation
Investigations into the environmental fate of benzophenone-type UV filters, closely related to benzohydrazide compounds, have provided insights into their stability, degradation pathways, and potential environmental impact. The determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge revealed their widespread presence in the environment and underscored the need for studies on the degradation and removal of such compounds (Zhang et al., 2011).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Pharmacokinetics
Its molecular weight (27672 ) suggests that it might be well-absorbed in the body. The presence of a chlorophenyl group might influence its distribution and metabolism.
Action Environment
The stability and efficacy of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Its storage temperature is room temperature , suggesting that it might be stable under normal conditions.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methoxy]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-7-3-1-5-10(12)9-19-13-8-4-2-6-11(13)14(18)17-16/h1-8H,9,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSSRAYLSPMLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)methoxy]benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-cyanophenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2959868.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2959870.png)




![1-methyl-3-(2-methylallyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959877.png)
![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2959879.png)
![3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B2959882.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2959885.png)
![N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2959888.png)
![4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2959889.png)
![2-methoxy-4,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2959890.png)
![5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile](/img/structure/B2959891.png)